Methyl 2-(5-cyano-2-fluorophenyl)acetate
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Overview
Description
Methyl 2-(5-cyano-2-fluorophenyl)acetate is an organic compound with the molecular formula C10H8FNO2 It is characterized by the presence of a cyano group and a fluorine atom attached to a phenyl ring, along with a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-cyano-2-fluorophenyl)acetate typically involves the esterification of 2-(5-cyano-2-fluorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-cyano-2-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 2-(5-cyano-2-fluorophenyl)acetic acid.
Reduction: Methyl 2-(5-amino-2-fluorophenyl)acetate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5-cyano-2-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-cyano-2-fluorophenyl)acetate involves its interaction with specific molecular targets. The cyano group and fluorine atom play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-cyano-2-chlorophenyl)acetate
- Methyl 2-(5-cyano-2-bromophenyl)acetate
- Methyl 2-(5-cyano-2-iodophenyl)acetate
Uniqueness
Methyl 2-(5-cyano-2-fluorophenyl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s stability and can influence its biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8FNO2 |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
methyl 2-(5-cyano-2-fluorophenyl)acetate |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)5-8-4-7(6-12)2-3-9(8)11/h2-4H,5H2,1H3 |
InChI Key |
MZCDKXCLTAEEQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)C#N)F |
Origin of Product |
United States |
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